4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid
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Overview
Description
4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O2. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyrrole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of glucocerebrosidase, an enzyme involved in the metabolism of glycolipids. This modulation can have therapeutic effects in diseases where glucocerebrosidase activity is impaired .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrimidine-8-carboxamide: Similar in structure but with different functional groups, leading to distinct biological activities.
4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxamide: A close analog with similar properties but potentially different pharmacokinetics and dynamics.
Uniqueness
4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate glucocerebrosidase activity sets it apart from other similar compounds, making it a valuable molecule for therapeutic research .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-4-10-8-7(9(12)13)3-5-11(6)8/h2-5H,1H3,(H,12,13) |
InChI Key |
WUSDWEZWDUAIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=C(C=CN12)C(=O)O |
Origin of Product |
United States |
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